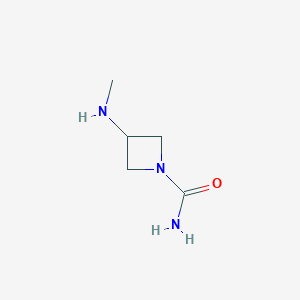
3-(Methylamino)azetidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)azetidine-1-carboxamide is a nitrogen-containing heterocyclic compound It is part of the azetidine family, which is characterized by a four-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)azetidine-1-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method involves the reaction of a suitable azetidine precursor with methylamine under controlled conditions. For example, the use of 3 equivalents of potassium carbonate as a base at 60°C for 3 hours in a solvent system of acetonitrile and methanol (9:1 ratio) can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the azetidine ring.
Scientific Research Applications
3-(Methylamino)azetidine-1-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(Methylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets. The compound’s azetidine ring is known for its ring strain, which makes it reactive under certain conditions. This reactivity allows it to interact with enzymes and other proteins, potentially inhibiting their function or altering their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(Methylamino)azetidine-1-carboxamide can be compared with other azetidine derivatives:
- 3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester
- 3-Hydrazinocarbonyl-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester
These compounds share the azetidine ring structure but differ in their functional groups, which can significantly affect their chemical properties and applications. The unique combination of the methylamino group and the azetidine ring in this compound gives it distinct reactivity and potential for various applications .
Properties
Molecular Formula |
C5H11N3O |
|---|---|
Molecular Weight |
129.16 g/mol |
IUPAC Name |
3-(methylamino)azetidine-1-carboxamide |
InChI |
InChI=1S/C5H11N3O/c1-7-4-2-8(3-4)5(6)9/h4,7H,2-3H2,1H3,(H2,6,9) |
InChI Key |
AOFSAUNKZWHBLP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















